3-Hydroxychrysene-d11
Description
3-Hydroxychrysene-d11 (CAS: 2468771-62-0) is a deuterium-labeled analog of 3-Hydroxychrysene, a polycyclic aromatic hydrocarbon (PAH) metabolite. Its molecular formula is C₁₈HD₁₁O, with a molecular weight of 255.36 g/mol . The compound features 11 deuterium atoms replacing hydrogen at specific positions, enhancing its utility in tracing metabolic pathways and pharmacokinetic studies. It is synthesized to serve as an internal standard in mass spectrometry, enabling precise quantification of the non-deuterated parent compound in biological matrices .
Properties
Molecular Formula |
C₁₈HD₁₁O |
|---|---|
Molecular Weight |
255.36 |
Synonyms |
3-Chrysenol-d11; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Purity : >95% (HPLC)
- Storage : +4°C, stable at room temperature during transit
- Applications : Drug metabolism research, environmental PAH monitoring, and toxicology studies .
Comparison with Similar Compounds
Structural and Functional Analogues
Deuterated PAHs and Metabolites
Analysis :
- Structural Differences : this compound contains a hydroxyl group, whereas 6-Nitrochrysene-d11 has a nitro group, altering solubility and reactivity. The nitro group in the latter increases its environmental persistence, making it a marker for combustion-related pollution .
- Functional Utility: Deuterated PAHs like this compound are preferred over non-deuterated versions (e.g., 3-Hydroxychrysene, CAS: 63019-39-6) due to their isotopic distinction, which minimizes interference in LC-MS/MS analyses .
Non-Deuterated Hydroxy-PAHs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| 3-Hydroxychrysene | 63019-39-6 | C₁₈H₁₂O | 244.29 | Hydroxyl, Non-deuterated | Toxicology, Environmental Monitoring |
| Caffeic Acid | 331-39-5 | C₉H₈O₄ | 180.16 | Dihydroxyl, Acrylic Acid | Antioxidant Research, Food Additives |
Comparison :
- Metabolic Stability: The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated 3-Hydroxychrysene, extending its half-life in vivo .
- Detection Sensitivity: Caffeic Acid (a phenolic compound) lacks deuterium, limiting its use in tracer studies but remaining pivotal in antioxidant research .
Isotope-Labeled vs. Non-Labeled Compounds
- Deuterated Compounds: Advantages: Enhanced signal resolution in mass spectrometry; reduced matrix effects in complex biological samples .
- Non-Labeled Compounds: Advantages: Cost-effective for bulk analytical workflows (e.g., environmental screening). Limitations: Susceptible to interference in quantitative assays, requiring additional purification steps .
Pharmacokinetic Studies
This compound has been employed to elucidate the metabolic clearance pathways of chrysene derivatives, revealing hepatic CYP450-mediated oxidation as a dominant route . In contrast, 6-Nitrochrysene-d11 is utilized to study nitro-PAH bioactivation, linked to carcinogenic DNA adduct formation .
Environmental Monitoring
PAH metabolites like this compound are critical in tracking human exposure to airborne pollutants. Its deuterated structure allows detection at sub-ppb levels in urine samples, outperforming non-deuterated standards in precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
